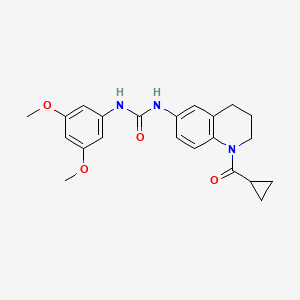

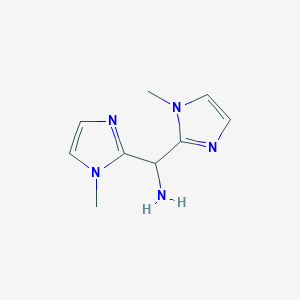

![molecular formula C19H29N5O4S B2807189 (1-(Methylsulfonyl)piperidin-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034263-53-9](/img/structure/B2807189.png)

(1-(Methylsulfonyl)piperidin-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It appears to contain a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a piperidine ring, a piperazine ring, and a tetrahydropyrazolo[1,5-a]pyridine ring. The presence of the methylsulfonyl group and the carbonyl group adds further complexity .科学的研究の応用

Cytochrome P450 Inhibitors

Studies have demonstrated the importance of selecting potent and selective chemical inhibitors for cytochrome P450 (CYP) isoforms in predicting drug-drug interactions (DDIs). This compound's relevance is underscored in the context of CYP phenotyping, where it may contribute to deciphering the involvement of specific CYP isoforms in the metabolism of various drugs, potentially influencing the selection and design of inhibitors with high selectivity for targeted isoforms (Khojasteh et al., 2011).

Central Nervous System (CNS) Acting Drugs

Research into functional chemical groups that may serve as lead molecules for CNS active compounds has identified the structural class to which this compound belongs as potentially valuable. Such structures, including piperazine and its analogues, have been associated with CNS effects ranging from antidepressant to antipsychotic activities, underscoring their potential in the synthesis of novel CNS drugs (Saganuwan, 2017).

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

The compound's framework is closely related to that of DPP IV inhibitors, highlighting its relevance in treating type 2 diabetes mellitus. Such inhibitors are crucial for enhancing the incretin system's effects, offering a therapeutic target for antidiabetic drugs. The classification of these compounds into different chemical groups based on their structural characteristics suggests the potential for designing specific inhibitors that minimize side effects while maximizing therapeutic benefits (Mendieta et al., 2011).

N-Dealkylation of Arylpiperazine Derivatives

The metabolism and disposition of arylpiperazine derivatives, which are clinically relevant for treating depression, psychosis, or anxiety, highlight the significance of understanding the pharmacokinetics of compounds with similar structures. The N-dealkylation process, leading to the formation of 1-aryl-piperazines, elucidates the metabolic pathways that such compounds undergo, informing their design and therapeutic application (Caccia, 2007).

DNA Minor Groove Binders

The compound's structural relatives, specifically those incorporating the piperazine moiety, have been explored for their binding affinity to the minor groove of DNA. This is indicative of their potential application in designing drugs that can modulate DNA function, such as anticancer and antibacterial agents, by targeting specific DNA sequences or structures (Issar & Kakkar, 2013).

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a promising target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin and ATP, thereby inhibiting its kinase activity . This inhibition disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway . CDK2 is essential for the G1/S transition, and its inhibition leads to cell cycle arrest in the G1 phase . This prevents DNA replication in the S phase, thereby inhibiting cell proliferation .

Pharmacokinetics

Piperidine derivatives, for instance, are known for their broad-spectrum biological activities and are commonly used in drug design . .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation . By arresting the cell cycle in the G1 phase, the compound prevents cells from replicating their DNA and dividing . This can lead to cell death or senescence, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with CDK2 . Additionally, the presence of other molecules, such as ATP or different cyclins, can influence the compound’s ability to inhibit CDK2

特性

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O4S/c1-29(27,28)23-8-5-15(6-9-23)18(25)21-10-12-22(13-11-21)19(26)17-14-16-4-2-3-7-24(16)20-17/h14-15H,2-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXQQZLJNJUWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

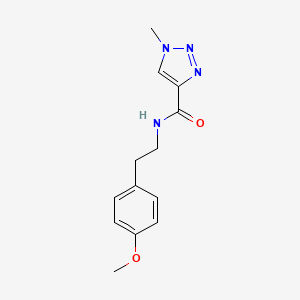

![2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2807108.png)

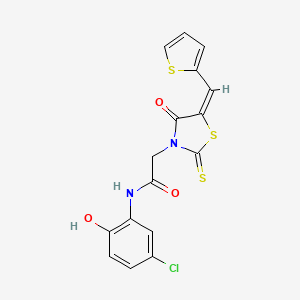

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)imidazolidin-2-one](/img/structure/B2807113.png)

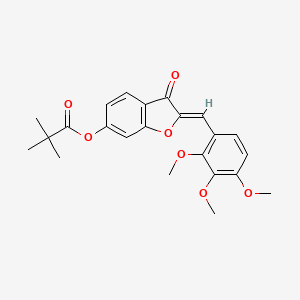

![1-[4-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2807114.png)

![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2807116.png)

![2-chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2807117.png)

![N-[4-[2-keto-2-(o-anisylamino)ethyl]thiazol-2-yl]-3,5-dimethoxy-benzamide](/img/structure/B2807123.png)